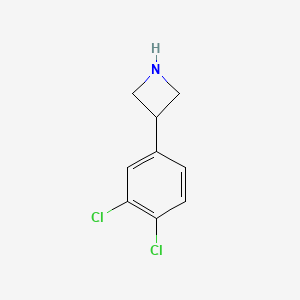

3-(3,4-Dichlorophenyl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9Cl2N |

|---|---|

Molecular Weight |

202.08 g/mol |

IUPAC Name |

3-(3,4-dichlorophenyl)azetidine |

InChI |

InChI=1S/C9H9Cl2N/c10-8-2-1-6(3-9(8)11)7-4-12-5-7/h1-3,7,12H,4-5H2 |

InChI Key |

FGGBXXRQVQIIEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of 3 3,4 Dichlorophenyl Azetidine Derivatives

SAR Governing Monoamine Transporter Affinity and Selectivity

Research into 3-aryl-3-arylmethoxyazetidines has identified these compounds as a novel class of high-affinity ligands for monoamine transporters. nih.govnih.gov The specific substitution patterns on both the azetidine-bound aryl ring and the arylmethoxy moiety play a critical role in determining the binding affinity and selectivity for the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). nih.gov

The affinity of 3-aryl-3-arylmethoxyazetidines for the dopamine transporter can be significantly influenced by the substitution on the 3-aryl ring. nih.gov Studies have shown that the presence of a 3,4-dichlorophenyl group at this position, as seen in the compound 3-(3,4-dichlorophenyl)-3-phenylmethoxyazetidine, can enhance DAT affinity relative to other substitution patterns. nih.gov While this class of compounds generally shows a preference for SERT, the introduction of the dichlorophenyl moiety is a key strategy for improving DAT binding. nih.govnih.gov For instance, the N-demethylated derivative, 3-(3,4-dichlorophenyl)-3-(phenylmethoxy)azetidine , exhibited a Kᵢ value of 620 nM at the DAT, which was a notable affinity within the series. nih.gov This suggests that further optimization of the aryl ring substitutions could lead to more potent DAT inhibitors. nih.gov

The 3-aryl-3-arylmethoxyazetidine scaffold is particularly effective for targeting the serotonin transporter, with many derivatives displaying high affinity. nih.govnih.gov The substitution pattern on the 3-arylmethoxy ring is a crucial determinant of SERT affinity. nih.gov Compounds featuring a 3,4-dichloro substitution on this arylmethoxy ring have been found to possess high, low-nanomolar affinity for SERT. nih.govnih.gov One of the most potent compounds in this series, 3-phenyl-3-((3,4-dichlorobenzyl)oxy)azetidine , demonstrated a Kᵢ of 1.0 nM for SERT, highlighting the favorability of this dichlorophenyl substitution on the ether-linked aryl ring for SERT binding. nih.govnih.gov

The tunability of substitutions on the dual aryl rings of the 3-aryl-3-arylmethoxyazetidine scaffold allows for the modulation of selectivity between DAT and SERT. nih.govnih.gov While many compounds in the series are highly selective for SERT, specific substitution patterns can yield a more balanced, dual-inhibitor profile. nih.gov The compound 3-(3,4-dichlorophenyl)-3-(phenylmethoxy)azetidine represents a key example, exhibiting moderate, nanomolar affinity at both transporters (Kᵢ = 620 nM for DAT, Kᵢ = 23 nM for SERT). nih.gov This compound's profile, with a DAT/SERT selectivity ratio of 27, was the closest to a dual DAT/SERT uptake inhibitor within its series, indicating that this scaffold is a promising starting point for developing dual-action agents. nih.gov

Table 1: Monoamine Transporter Binding Affinities of Representative 3-Aryl-3-arylmethoxyazetidine Derivatives Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov

| Compound | 3-Aryl Substituent | 3-Arylmethoxy Substituent | DAT Kᵢ (nM) | SERT Kᵢ (nM) |

| 7g | 3,4-Dichlorophenyl | Phenyl | 620 | 23 |

| 7c | Phenyl | 3,4-Dichlorophenyl | >10000 | 1.0 |

| 7h | Phenyl | 4-Chlorophenyl | 1400 | 2.3 |

SAR in the Context of Neurokinin Receptor Antagonism

The 3-(3,4-dichlorophenyl)azetidine moiety has also been incorporated into scaffolds designed to act as antagonists for neurokinin (NK) receptors, which are involved in various physiological processes, including smooth muscle contraction and inflammation. nih.govnih.gov

A series of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones has been developed as potent and selective antagonists of the neurokinin-2 (NK2) receptor. nih.gov In this series, the 3,4-dichlorophenyl group is crucial for activity. The optimization of substituents on the azetidine (B1206935) ring led to compounds with excellent functional potency and high selectivity for the NK2 receptor over the related NK1 and NK3 receptors. nih.gov A standout example, a sulfamide (B24259) analogue (Compound 33 ), showed high potency in functional assays, with a pA₂ of 8.9 in the rabbit pulmonary artery assay and a pK(b) of 8.9 in a human bladder smooth muscle assay. nih.gov This compound's binding affinity (IC₅₀) for the NK2 receptor was 4 nM, and it displayed excellent selectivity, with significantly weaker binding to the human NK1 receptor (IC₅₀ = 7.9 µM) and NK3 receptor (IC₅₀ = 1.8 µM). nih.gov

Table 2: Pharmacological Profile of Representative NK2 Receptor Antagonists Data sourced from the Journal of Medicinal Chemistry. nih.gov

| Compound | Azetidine 3-Substituent | NK2 Functional Potency (RPA, pA₂) | h-NK2 Binding Affinity (IC₅₀, nM) | h-NK1 Binding Affinity (IC₅₀, µM) | h-NK3 Binding Affinity (IC₅₀, µM) |

| 5 | 4-Morpholinyl | 9.3 | N/A | N/A | N/A |

| 33 | Piperazine-1-sulfonamide | 8.9 | 4 | 7.9 | 1.8 |

Impact of N-Lactam Substituents on Functional Potency

The introduction of an N-lactam substituent, specifically a piperidone ring, has been a key strategy in modulating the functional potency of this compound derivatives. Research into a series of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones has demonstrated that these modifications can yield potent and selective antagonists for receptors such as the neurokinin-2 (NK2) receptor. researchgate.net

One area of focus was optimizing metabolic stability while maintaining high functional potency. For instance, replacing a 4,4-disubstituted piperidine (B6355638) with a 3-substituted azetidine led to the development of compounds with excellent potency. researchgate.net A lead compound in this series, 1-benzyl-5-(3,4-dichlorophenyl)-5-{2-[3-(4-morpholinyl)-1-azetidinyl]ethyl}-2-piperidone, showed high functional potency in the Rabbit Pulmonary Artery (RPA) assay (pA2 = 9.3). researchgate.net However, it was susceptible to metabolic oxidation at the N-benzyl position. researchgate.net

Further optimization within an N-cyclopropylmethyl lactam series involved modifying the 3-substituent of the azetidine ring. This approach aimed to enhance potency and adjust lipophilicity. The culmination of this strategy was the identification of a sulfamide analogue that possessed both high potency (pA2 = 8.9) and excellent in vitro metabolic stability. researchgate.net

Table 1: Functional Potency of N-Lactam Substituted Derivatives

| Compound | Azetidine 3-Substituent | N-Lactam Substituent | Functional Potency (pA2) |

|---|---|---|---|

| 5 | 4-Morpholinyl | Benzyl | 9.3 |

| 33 | Sulfamide | Cyclopropylmethyl | 8.9 |

Data sourced from research on neurokinin-2 (NK2) receptor antagonists. researchgate.net

SAR for Serotonin 5-HT1A Receptor Agonism

Criticality of Pyridine Nitrogen and Ring Substituents

For related arylpiperazine derivatives, the presence of a heteroaromatic ring, such as pyridine, is a critical determinant of affinity and functional activity at the 5-HT1A receptor. Studies on 1-aryl-4-(arylpyridylmethyl)piperazines revealed that these compounds can have high affinity for the 5-HT1A receptor. nih.gov Minor structural changes to these molecules can shift their activity, allowing for the design of compounds with varying degrees of partial agonism. nih.gov The electronic distribution within amide regions of related derivatives also appears to influence affinity, highlighting the importance of the specific heteroaryl group used. nih.gov

Role of the Overall Molecular Structure in Receptor Affinity

The entire molecular structure plays a crucial role in determining the affinity for the 5-HT1A receptor. Key factors include:

Chain Length: The length of the alkyl chain connecting the core structure to other functional groups is a significant factor. For some (methoxyphenyl)piperazine derivatives, a four-carbon chain was found to be optimal when the terminal fragment is a heteroaryl group. nih.gov In contrast, for 1-(3-chlorophenyl)piperazines, elongation of a 4-n-alkyl chain strongly increased 5-HT1A affinity, peaking at the n-hexyl derivative (Ki = 2.67 nM). nih.gov

Lipophilicity and Hydrophobic Interactions: Hydrophobic interactions of substituents significantly contribute to 5-HT1A affinity. nih.gov Increasing the lipophilicity of cycloalkyl derivatives through annelation and/or saturation was shown to enhance their affinity for 5-HT1A sites. nih.gov

Steric Factors: The size and shape of substituents are important. For bicyclohydantoin-phenylpiperazines, the 5-HT1A receptor can accommodate bulky substituents at the meta position of the phenyl ring, a feature that contributes to selectivity over other receptors like the α1-adrenergic receptor. nih.gov

SAR Related to Antimicrobial and Antiproliferative Activities

Derivatives incorporating the dichlorophenyl moiety have been explored for their potential as antimicrobial and antiproliferative agents. The structure-activity relationships in this context are heavily influenced by halogenation patterns and the fusion of additional heterocyclic rings.

Effects of Halogen Substitution

Halogenation is a powerful tool for modulating the biological activity of various chemical scaffolds.

Antimicrobial Activity: The presence and nature of halogen substituents can dramatically enhance antimicrobial properties. In studies of peptoids, fully halogenated compounds showed drastically increased activity against Gram-positive bacteria, including resistant strains of S. aureus and S. epidermidis. nih.gov For shorter peptoid chains (6-mers and 8-mers), the activity increased from fluorine to iodine, with iodine being the most potent. nih.gov Similarly, studies on pyrrolopyrimidines showed that heavy halogens like bromine and iodine were crucial for potent activity against S. aureus. mdpi.com The presence of electron-withdrawing groups, such as chlorine (-Cl), in quinoline-thiadiazole derivatives was also found to enhance antibacterial efficacy. niscpr.res.in Chlorinated thiazolidinone derivatives have also demonstrated notable activity against Gram-negative and Gram-positive bacteria. nih.gov

Antiproliferative Activity: Halogen substitution is also a key factor in anticancer activity. SAR studies of novel azetidin-2-one (B1220530) derivatives linked to 1,3,4-oxadiazole (B1194373)/thiadiazole revealed that para-substituted halogen derivatives had remarkable potential against MCF-7 breast cancer cell lines. nih.gov

Influence of Other Heterocyclic Fusions (e.g., Quinoline (B57606), Oxadiazole, Thiadiazole)

Fusing or linking heterocyclic systems like quinoline, oxadiazole, and thiadiazole to a core structure is a common strategy to create novel agents with enhanced biological activities.

Antimicrobial Activity: The quinoline ring is a well-established pharmacophore in antimicrobial agents. niscpr.res.inresearchgate.net Hybrid molecules combining quinoline with 1,3,4-oxadiazole or 1,3,4-thiadiazole (B1197879) have been synthesized and evaluated. nih.govnih.govmedicopublication.com S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids have shown potent antibacterial activity, in some cases comparable or superior to ciprofloxacin. nih.gov Likewise, quinoline-based thiadiazole analogues have demonstrated significant antibacterial and antifungal properties. niscpr.res.in

Antiproliferative Activity: These heterocyclic fusions are also critical for antiproliferative effects. Numerous quinoline derivatives have been investigated as anticancer agents. researchgate.netnih.gov Hybrid compounds combining quinazoline-4-one with 1,2,4-oxadiazole (B8745197) have been developed as potent multitargeted antiproliferative inhibitors. nih.govfrontiersin.org SAR studies revealed that specific substitution patterns on these fused ring systems are crucial for activity against various cancer cell lines, including HeLa, melanoma, and non-small cell lung cancer lines. researchgate.net The combination of these heterocyclic moieties can lead to compounds with significant inhibitory activity against cancer-related enzymes. nih.govmdpi.com

Table 2: Antiproliferative Activity of Heterocyclic Derivatives

| Compound Class | Cancer Cell Line | Key Findings | Reference |

|---|---|---|---|

| Quinoline-urea derivatives | HeLa, MDA-MB-435 | Compound 5j showed GI50 of 35.1 µM against HeLa. | researchgate.net |

| Quinoline-oxadiazole hybrids | NCI-60 Panel | Compounds 10a-c showed selectivity towards HOP-92 lung cancer cells. | researchgate.net |

| Azetidinone-oxadiazole/thiadiazole | MCF-7 | Para-substituted halogen and nitro derivatives showed remarkable potential. | nih.gov |

SAR in Enzyme Inhibition Studies (e.g., Phospholipase A2)

The investigation of the structure-activity relationships (SAR) of azetidine derivatives has provided valuable insights into their potential as enzyme inhibitors. A notable area of this research has been the inhibition of Phospholipase A2 (PLA2), an enzyme implicated in inflammatory processes through the release of arachidonic acid. nih.gov While specific SAR studies on this compound are not extensively detailed in the reviewed literature, research on analogous azetidin-2-one derivatives offers significant understanding of the pharmacophoric requirements for PLA2 inhibition. medwinpublishers.comresearchgate.net

A study on a series of synthesized azetidin-2-one derivatives revealed that the nature and position of substituents on the phenyl ring attached to the azetidine core play a crucial role in their inhibitory activity against PLA2. The in vitro enzyme inhibitory activity of these compounds demonstrated that certain substitutions lead to potent inhibition, highlighting the importance of electronic and steric factors in the interaction with the enzyme's active site. researchgate.net

The results from these studies indicate that the azetidin-2-one scaffold is a promising template for the development of anti-inflammatory agents targeting PLA2. researchgate.net The key findings from the SAR investigation of these azetidin-2-one derivatives are summarized in the table below, which details the percentage of PLA2 enzyme inhibition for various substituted compounds.

Table 1: Effect of Azetidin-2-one Derivatives on Phospholipase A2 Enzyme Activity researchgate.net

| Compound | Substituent (R) | % Inhibition of PLA2b |

| 4a | H | 50 |

| 4b | 4-OCH3 | 70 |

| 4c | 4-CH3 | 60 |

| 4d | 4-Cl | 80 |

| 4e | 4-Br | 75 |

| 4f | 4-F | 65 |

| 4g | 3-NO2 | 90 |

| 4h | 4-NO2 | 85 |

| b Percent inhibition at a concentration of 2.67mM. |

The data reveals that compounds with electron-withdrawing groups, such as nitro (NO2) and chloro (Cl) groups, at the meta and para positions of the phenyl ring (compounds 4g, 4h, and 4d) exhibited the highest inhibitory activity against PLA2. This suggests that a reduction in electron density on the phenyl ring may enhance the binding affinity of the inhibitor to the enzyme. Conversely, the presence of electron-donating groups like methoxy (B1213986) (OCH3) and methyl (CH3) also conferred significant, albeit slightly lower, inhibitory activity (compounds 4b and 4c). The unsubstituted compound (4a) displayed the lowest inhibition, underscoring the influence of phenyl ring substitutions on the molecule's inhibitory potential.

Mechanistic Pharmacological and Biological Research of 3 3,4 Dichlorophenyl Azetidine Derivatives

Monoamine Transporter Reuptake Inhibition Mechanisms

Monoamine transporters (MATs), including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), are crucial for regulating neurotransmitter levels in the synapse. nih.govnih.gov They terminate neurotransmitter action by reabsorbing dopamine, norepinephrine, and serotonin into presynaptic neurons. nih.gov Inhibition of these transporters increases the synaptic concentration of monoamines, a mechanism central to the action of many antidepressants and other psychoactive drugs. nih.govresearchgate.net

Derivatives of 3-(3,4-dichlorophenyl)azetidine have been investigated as monoamine reuptake inhibitors. The general pharmacophore for many MAT inhibitors consists of an amine and an aryl group separated by a specific number of atoms, a feature present in these azetidine (B1206935) derivatives. researchgate.net Most inhibitors function by competitively binding to the primary substrate site (S1) on the transporter, which stabilizes the transporter in a conformation that prevents the normal transport cycle and obstructs the reuptake of the neurotransmitter. nih.gov The interaction of these derivatives with the transporter can be influenced by the ionic environment, with certain ions altering the binding potency of the inhibitor. mdpi.com

The development of selective inhibitors for SERT was a significant advancement in antidepressant therapy, leading to drugs with fewer side effects than the earlier, less selective tricyclic antidepressants. nih.gov Research into dual or triple reuptake inhibitors, which target multiple MATs simultaneously, is ongoing, with the goal of achieving synergistic therapeutic effects. researchgate.netmdpi.com

Neurokinin Receptor Antagonistic Mechanisms

Neurokinin (NK) receptors, part of the G-protein coupled receptor family, are activated by tachykinin neuropeptides like substance P, neurokinin A (NKA), and neurokinin B (NKB). mdpi.com The neurokinin-1 (NK1) receptor, which primarily binds substance P, and the neurokinin-2 (NK2) receptor are involved in various physiological processes, including inflammation, pain transmission, and emesis. mdpi.comnih.gov Antagonists of these receptors block the binding of their respective ligands, thereby inhibiting their downstream signaling pathways. nih.gov

A novel class of potent and selective NK2 receptor antagonists has been developed based on a 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidone structure. nih.gov In this series, the this compound moiety was a key modification introduced to enhance potency and metabolic stability. nih.gov

One notable derivative, a sulfamide (B24259) analogue (compound 33 in the cited study), demonstrated high potency and selectivity for the NK2 receptor. nih.gov It showed an IC50 of 4 nM for the NK2 receptor, with significantly lower affinity for the human NK1 (IC50 = 7.9 µM) and NK3 (IC50 = 1.8 µM) receptors in radioligand binding studies. nih.gov This compound also exhibited excellent functional potency in tissue-based assays and high metabolic stability in human liver microsomes. nih.gov The mechanism of these antagonists involves competitive binding to the NK2 receptor, preventing the binding of endogenous ligands like NKA and thereby blocking the signaling cascade that leads to physiological responses such as smooth muscle contraction. nih.gov

| Derivative Example | Target Receptor | Potency (IC50) | Selectivity | Reference |

| Sulfamide analogue 33 | NK2 | 4 nM | High selectivity over h-NK1 (7.9 µM) and h-NK3 (1.8 µM) | nih.gov |

Serotonin 5-HT1A Receptor Agonistic Mechanisms

The serotonin 5-HT1A receptor is a G-protein coupled receptor that plays a significant role in neuromodulation, influencing processes like mood, anxiety, and cognition. wikipedia.orgpsychopharmacologyinstitute.com It is found in both presynaptic (as an autoreceptor on serotonin neurons in the raphe nuclei) and postsynaptic locations (in regions like the hippocampus and cortex). psychopharmacologyinstitute.com Activation of presynaptic 5-HT1A autoreceptors inhibits serotonin neuron firing and release, while activation of postsynaptic receptors mediates the downstream effects of serotonin. wikipedia.orgpsychopharmacologyinstitute.com

Agonists at the 5-HT1A receptor are used to treat anxiety and depression. wikipedia.org The therapeutic effect of these agonists is believed to stem from their ability to modulate serotonergic activity. psychopharmacologyinstitute.com While specific studies focusing solely on this compound derivatives as 5-HT1A agonists are not prevalent in the provided search results, the general mechanism for 5-HT1A agonists involves binding to the receptor and initiating intracellular signaling cascades, typically through Gi/o proteins, which inhibit adenylyl cyclase and reduce neuronal firing. psychopharmacologyinstitute.com Novel "biased agonists" are being developed that selectively activate certain downstream pathways over others, which may offer improved therapeutic profiles. nih.gov

In Vitro Antimicrobial and Antifungal Activity Mechanisms

The emergence of drug-resistant pathogens has spurred the search for new antimicrobial and antifungal agents. nanobioletters.comnih.gov Azetidine derivatives and related compounds have shown promise in this area. scilit.comresearchgate.net

The antimicrobial activity of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC) against various bacterial and fungal strains. nanobioletters.comresearchgate.net For instance, certain spiro[azetidine-2,3′-indole]-2,4(1′H)-dione derivatives showed antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. researchgate.net The mechanism of action for azetidine-based antifungals can involve disruption of the fungal cell membrane and internal cellular structures. nih.govmdpi.com For example, a chitosan-azetidine derivative was shown to visibly reduce the growth of Aspergillus fumigatus mycelia. nih.gov Electron microscopy of Candida species treated with antimicrobial peptides revealed significant morphological alterations to the cell membrane and intracellular components. mdpi.com The specific substitutions on the azetidine or associated rings can greatly influence the potency and spectrum of activity. nanobioletters.comresearchgate.net For example, chloro-substituted thiazolidinone compounds exhibited significant growth inhibition against tested microbial strains. nanobioletters.com

| Compound Type | Target Organism(s) | Observed Activity | Reference |

| Spiro[azetidine-2,3′-indole]-2,4(1′H)-diones | Various bacteria & fungi | Good to moderate activity | researchgate.net |

| Chloro-substituted thiazolidinones | S. aureus, P. aeruginosa, S. typhi, C. albicans | Significant growth inhibition | nanobioletters.com |

| Chitosan-azetidine derivative | Aspergillus fumigatus | Antifungal inhibitory index of 26.19% | nih.gov |

Activity against Gram-Positive and Gram-Negative Bacteria

Derivatives of the azetidine scaffold have been the subject of numerous studies to evaluate their potential as antibacterial agents. Research has shown that certain synthetic derivatives exhibit a range of activities against both Gram-positive and Gram-negative bacteria. The structural differences in the cell walls between these two bacterial classes are a key factor in their varying susceptibility. frontiersin.org

A series of 1-β-[(N-benzenesulphonyl/tosyl)-4-(un)substituted anilino]-propionylamido-3-chloro-4-(4-substituted)phenyl-azetidin-2-ones were synthesized and tested for their antimicrobial properties. nih.gov Several compounds in this series demonstrated moderate to significant antibacterial activity against the Gram-negative bacterium Escherichia coli. nih.gov Similarly, other synthesized azetidine derivatives showed potent activity against the Gram-positive Bacillus subtilis and the Gram-negative Pseudomonas aeruginosa. researchgate.net

Further investigations into 4-(3-Chloro-(Substituted-Phenyl)-4-oxoazetidine-1-yl)1-phenylthiosemicarbazide derivatives revealed significant activity against Bacillus Subtilis (Gram-positive) and Klebsiella pneumonia (Gram-negative). jddtonline.info However, not all azetidine derivatives display broad-spectrum antibacterial action. For instance, a study on N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones found that the tested compounds had negligible direct antibacterial activity against Staphylococcus aureus strains at concentrations up to 2 mM. nih.gov

Below is a summary of the antibacterial activity of various azetidine derivatives.

Table 1: Antibacterial Activity of Azetidine Derivatives

| Derivative Class | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Observed Activity | Source(s) |

|---|---|---|---|---|

| Azetidine derivatives (D1, D3) | Bacillus subtilis | Pseudomonas aeruginosa | Potent activity | researchgate.net |

| 1-β-propionylamido-3-chloro-4-phenyl-azetidin-2-ones | Bacillus cirroflagellosus | Escherichia coli | Moderate to significant activity | nih.gov |

| 4-(3-Chloro-phenyl-4-oxoazetidine-1-yl)phenylthiosemicarbazide | Bacillus subtilis | Klebsiella pneumonia | Significant activity | jddtonline.info |

| N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones | Staphylococcus aureus | Not specified | Negligible direct activity | nih.gov |

Antifungal Spectrum and Mechanisms

The antifungal potential of azetidine derivatives has been explored, revealing activity against various fungal pathogens. The β-lactam ring, a core component of many azetidinones, is known for its biological activities, which extend to antifungal applications. nih.gov

Studies have shown that synthesized azetidine derivatives can possess potent to moderate antifungal activity. researchgate.net Specifically, compounds designated as D1 and D3 were effective against Candida albicans and Aspergillus niger. researchgate.net Another study involving 1-β-[(N-benzenesulphonyl/tosyl)-4-(un)substituted anilino]-propionylamido-3-chloro-4-(4-substituted)phenyl-azetidin-2-ones reported significant antifungal activity against Colletotrichum capsici and moderate activity against Aspergillus niger. nih.gov

Mechanistic studies suggest that azetidine derivatives can exert their antifungal effects by disrupting the fungal cell membrane. The synthesis of a novel chitosan-azetidine derivative and its testing against Aspergillus fumigatus revealed that the compound inhibits fungal growth by making the fungal membrane porous. nih.gov This disruption allows for the entry of substances that are normally blocked, leading to cell death. nih.gov This mode of action aligns with broader antifungal strategies that target the integrity of the fungal cell membrane or wall, which are crucial for the organism's survival. nih.gov

The table below summarizes the antifungal spectrum of selected azetidine derivatives.

Table 2: Antifungal Activity of Azetidine Derivatives

| Derivative Class | Fungal Strain(s) | Observed Activity | Mechanism | Source(s) |

|---|---|---|---|---|

| Azetidine derivatives (D1, D3) | Candida albicans, Aspergillus niger | Potent activity | Not specified | researchgate.net |

| 1-β-propionylamido-3-chloro-4-phenyl-azetidin-2-ones | Aspergillus niger, Colletotrichum capsici | Moderate to significant activity | Not specified | nih.gov |

| Chitosan-azetidine derivative | Aspergillus fumigatus | Significant inhibitory effect | Fungal membrane disruption | nih.gov |

Antitubercular Activity and Phospholipase A2 Inhibition

Antitubercular Activity

Azetidine derivatives have emerged as a promising class of compounds in the search for new treatments against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov A series of azetidine derivatives, termed BGAz, demonstrated potent bactericidal activity with MIC₉₉ values under 10 μM against both drug-sensitive and multidrug-resistant (MDR) strains of M. tuberculosis. nih.govnih.gov

The mechanism of action for these BGAz compounds involves the inhibition of cell envelope biogenesis. nih.gov Specifically, they interfere with the late stages of mycolic acid biosynthesis, a critical component of the unique and robust mycobacterial cell wall. nih.govnih.gov Transcriptomic analysis has confirmed that this mode of action is distinct from that of existing mycobacterial cell wall inhibitors. nih.gov Another class of derivatives, nitrofuran-warhead-equipped spirocyclic azetidines, has also shown excellent in vitro activity against M. tuberculosis. mdpi.com

Table 3: Antitubercular Activity of Azetidine Derivatives

| Derivative Class | Target | Activity (MIC) | Mechanism of Action | Source(s) |

|---|---|---|---|---|

| BGAz Azetidine derivatives | Mycobacterium tuberculosis (drug-sensitive and MDR) | <10 μM | Inhibition of mycolic acid biosynthesis | nih.govnih.gov |

| Spirocyclic Azetidines | M. tuberculosis H37Rv strain | High in vitro activity | Not specified | mdpi.com |

Phospholipase A2 Inhibition

Based on the available research, there is no direct evidence linking this compound derivatives to the inhibition of Phospholipase A2 (PLA2).

Antioxidant Activity and Related Mechanistic Investigations

Azetidine derivatives, particularly those containing the azetidin-2-one (B1220530) (β-lactam) ring, have been investigated for their antioxidant properties. The primary mechanism identified for this activity is free radical scavenging. jmchemsci.commdpi.com

The antioxidant capacity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical assay. In this test, the azetidine derivative donates an electron to the stable DPPH radical, neutralizing it and causing a measurable change in color. jmchemsci.com One study synthesized an azetidine-2-one derivative that demonstrated significant scavenging activity against the DPPH free radical, with a maximum scavenging effect of 85% at a concentration of 25 μg/mL. jmchemsci.com

Another study synthesized a series of 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives and evaluated their antioxidant potential. mdpi.com Many of the synthesized compounds showed greater efficacy and stability than the standard antioxidant, ascorbic acid. Specifically, compounds designated AZ-5 and AZ-15 were identified as the most potent, with IC₅₀ values of 45.02 μg/mL and 42.88 μg/mL, respectively, compared to an IC₅₀ of 78.63 μg/mL for ascorbic acid. mdpi.com

Table 4: Antioxidant Activity of Azetidine Derivatives

| Derivative Class | Assay Method | Result | Comparison/Standard | Source(s) |

|---|---|---|---|---|

| Azetidine-2-one derivative | DPPH free radical scavenging | 85% scavenging at 25 μg/mL | Ascorbic acid | jmchemsci.com |

| 4-substitutedphenyl-azetidin-2-one derivatives (AZ-5) | DPPH free radical scavenging | IC₅₀ = 45.02 μg/mL | Ascorbic acid (IC₅₀ = 78.63 μg/mL) | mdpi.com |

| 4-substitutedphenyl-azetidin-2-one derivatives (AZ-15) | DPPH free radical scavenging | IC₅₀ = 42.88 μg/mL | Ascorbic acid (IC₅₀ = 78.63 μg/mL) | mdpi.com |

Computational and in Silico Studies of 3 3,4 Dichlorophenyl Azetidine Analogues

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely applied in drug design to understand how a ligand, such as an azetidine (B1206935) derivative, might interact with a biological target, typically a protein or enzyme.

For azetidine-containing compounds, docking studies have been crucial in evaluating their potential as therapeutic agents. For instance, various azetidin-2-one (B1220530) derivatives have been docked into the active site of the Epidermal Growth Factor Receptor (EGFR) to assess their anti-proliferative potential. researchgate.net Similarly, docking has been used to screen azetidine derivatives against targets for neurological disorders, such as the Human A2A Adenosine receptor. jmpas.com These studies help in identifying which analogues are most likely to bind effectively to a target, guiding the selection of candidates for further synthesis and testing. medwinpublishers.com The primary goal is to evaluate the binding ability of candidate compounds against a target protein's active site. nih.govctu.edu.vn

A critical component of molecular docking is the detailed analysis of interactions between the ligand and the receptor's active site. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are fundamental to the stability of the ligand-receptor complex.

In studies involving azetidine analogues, specific interactions are often key to their predicted activity. For example, in the docking of azetidin-2-one derivatives with EGFR, the analysis revealed satisfactory binding contacts within the erlotinib (B232) binding site. researchgate.net For other heterocyclic compounds, analyses have identified specific amino acid residues crucial for binding; for example, the phenyl group of some ligands forms hydrophobic interactions with residues like Trp285 and Tyr340, while π-cation interactions can occur with residues such as Phe294 and Trp85. nih.gov The interaction of an azetidine thiazole (B1198619) side chain with an active site loop has been identified as a driving force in the evolution of certain enzymes against specific drugs. nih.gov The analysis of these interactions provides a rational basis for the observed binding affinity and a roadmap for designing more potent molecules.

Molecular docking programs calculate a score that estimates the binding affinity or binding energy between a ligand and its target. researchgate.net Lower binding energy values typically indicate a more stable and favorable interaction. These predictions are vital for ranking potential drug candidates.

In a study on novel azetidin-2-one derivatives targeting EGFR, three compounds were identified as particularly potent, with PLP fitness scores of 77.79, 76.68, and 71.46, compared to the reference ligand's score of 71.94. researchgate.net Another study on azetidine derivatives as GABA uptake inhibitors identified compounds with IC50 values as low as 2.01 µM for the GAT-1 transporter. nih.gov For a series of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones, a direct analogue, high functional potency was observed with a pA2 value of 9.3 in the Rabbit Pulmonary Artery (RPA) assay. nih.govresearchgate.net These quantitative predictions allow researchers to prioritize compounds that are most likely to exhibit the desired biological activity.

| Compound Class | Target | Predicted Affinity Metric | Value | Reference |

| Azetidin-2-one derivatives | EGFR | PLP Fitness Score | 77.79, 76.68, 71.46 | researchgate.net |

| Azetidin-2-ylacetic acid derivatives | GAT-1 | IC50 | 2.01 µM | nih.gov |

| 1-benzyl-5-(3,4-dichlorophenyl)-5-[2-[3-(4-morpholinyl)-1-azetidinyl]ethyl]-2-piperidone | NK2 Receptor | pA2 | 9.3 | nih.govresearchgate.net |

| Sulfamide (B24259) analogue of dichlorophenyl piperidone | NK2 Receptor | pKb | 8.9 | researchgate.net |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nih.gov These methods provide insights into a compound's stability, reactivity, and spectroscopic properties by analyzing its frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and other electronic parameters. researchgate.netnih.govresearchgate.net The analysis of the HOMO-LUMO energy gap helps to understand chemical reactivity and stability. nih.gov

For azetidine and other heterocyclic derivatives, DFT studies have been used to understand their physical and chemical behavior. researchgate.net Such calculations can predict the reactive centers of a molecule by mapping the MEP onto its surface. nih.gov This information is valuable for understanding how a molecule might interact with its biological target and for predicting its metabolic fate. For example, DFT analysis can reveal the most likely sites for nucleophilic or electrophilic attack, guiding the design of more stable and effective drug candidates. zsmu.edu.ua

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov In drug discovery, MD simulations are applied to docked ligand-receptor complexes to assess their stability and to analyze the conformational changes that may occur upon binding. researchgate.netresearchgate.net Key metrics derived from MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). researchgate.net

For azetidine derivatives, MD simulations have been used to validate docking results. researchgate.net A stable RMSD value over the simulation period (e.g., 50-100 ns) suggests that the ligand remains securely bound in the active site, indicating a stable complex. researchgate.netnih.gov For example, an MD study of an azetidin-2-one derivative bound to EGFR showed that the complex was stable, confirming the docking predictions. researchgate.net These simulations provide a more dynamic and realistic view of the ligand-receptor interaction than static docking poses alone, offering deeper insights into the conformational stability of the complex. nih.govmdpi.com

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. nih.govfrontiersin.org This model can then be used as a 3D query to rapidly screen large databases of compounds (virtual screening) to find new, structurally diverse molecules that are likely to be active at the target of interest. nih.govctu.edu.vn

This approach has been applied to discover novel ligands based on known active scaffolds. For instance, a pharmacophore model can be generated from a ligand-receptor complex and used to search for new potential inhibitors. frontiersin.org The phenethylamine (B48288) structural motif, which is present in many CNS-active compounds, is an example of a pharmacophoric element that can be embedded within a larger scaffold, such as an azetidine derivative, to guide library design. nih.gov For analogues of 3-(3,4-Dichlorophenyl)azetidine, a series of neurokinin-2 (NK2) antagonists were optimized by replacing a piperidine (B6355638) functionality with 3-substituted azetidines, demonstrating how scaffold hopping guided by pharmacophoric principles can lead to improved compounds. nih.govresearchgate.net

| Pharmacophore Feature | Description | Role in Binding |

| Hydrogen Bond Acceptor (A) | An atom or group that can accept a hydrogen bond. | Forms specific interactions with donor groups in the receptor. frontiersin.org |

| Hydrogen Bond Donor (D) | An atom or group that can donate a hydrogen atom to a hydrogen bond. | Forms specific interactions with acceptor groups in the receptor. frontiersin.org |

| Hydrophobic (H) | A nonpolar group that avoids contact with water. | Engages in van der Waals and hydrophobic interactions in nonpolar pockets of the receptor. frontiersin.org |

| Aromatic Ring (R) | A planar, cyclic, conjugated ring system. | Can participate in π-π stacking or π-cation interactions. frontiersin.org |

| Positive Ionizable (P) | A group that is typically positively charged at physiological pH. | Forms electrostatic interactions with negatively charged residues. frontiersin.org |

| Negative Ionizable (N) | A group that is typically negatively charged at physiological pH. | Forms electrostatic interactions with positively charged residues. frontiersin.org |

Prediction of Metabolic Stability and ADME-Related Properties (in silico)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. ri.sefrontiersin.org These predictions help to identify compounds with favorable pharmacokinetic profiles and flag potential liabilities, such as poor oral absorption or rapid metabolism, that could lead to failure in later stages of development. ri.se

For analogues of this compound, in silico predictions have been integral to their optimization. In one study, replacing a metabolically vulnerable N-methylamide with a more stable six-membered lactam significantly increased the metabolic stability of the compounds in human liver microsomes (HLM). nih.govresearchgate.net Further optimization by modifying substituents on the azetidine ring led to analogues with both high potency and excellent in vitro metabolic stability (T1/2(HLM) >120 min). nih.govresearchgate.net ADME prediction software can assess various parameters, including intestinal absorption, blood-brain barrier (BBB) permeability, and potential for P-glycoprotein (P-gp) efflux. nih.govnih.gov For example, in silico studies of azetidin-2-one derivatives indicated that they were likely to be orally active compounds based on satisfying Swiss-ADME parameters. researchgate.net

| Compound/Series | Key ADME-Related Finding | Reference |

| 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones | Incorporation of a lactam increased metabolic stability (T1/2 HLM from <10 min to 30 min). | nih.govresearchgate.net |

| 1-benzyl-5-(3,4-dichlorophenyl)-5-[2-[3-(4-morpholinyl)-1-azetidinyl]ethyl]-2-piperidone | Further optimization increased metabolic stability (T1/2 HLM = 70 min). | nih.govresearchgate.net |

| N-cyclopropylmethyl lactam analogue (29) | High in vitro metabolic stability (T1/2 HLM = 120 min). | nih.govresearchgate.net |

| Sulfamide analogue (33) | Excellent metabolic stability in vitro (T1/2 HLM > 120 min). | nih.govresearchgate.net |

| Azetidin-2-one derivatives | Satisfied Swiss-ADME parameters, suggesting potential as orally active compounds. | researchgate.net |

Future Directions and Emerging Avenues in 3 3,4 Dichlorophenyl Azetidine Research

Design of Novel Multi-Target Directed Ligands

The "one-molecule, one-target" paradigm has been challenged by the multifactorial nature of complex diseases such as neurodegenerative disorders. nih.gov This has led to the rise of multi-target-directed ligands (MTDLs), single compounds designed to interact with multiple biological targets simultaneously. nih.govresearchgate.net The 3-(3,4-Dichlorophenyl)azetidine scaffold is a promising starting point for the design of MTDLs.

Derivatives of 3-aryl-3-arylmethoxyazetidines have already demonstrated the potential to modulate multiple monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). nih.gov For instance, the compound 3-(3,4-dichlorophenyl)-3-phenylmethoxyazetidine showed moderate affinity for both DAT and SERT, suggesting that strategic modifications to the aryl rings can fine-tune the selectivity and potency for different transporters. nih.gov

Future research in this area will likely focus on the rational design of this compound derivatives that can concurrently modulate targets implicated in complex diseases. For example, in Alzheimer's disease, an MTDL could be designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), or to combine cholinesterase inhibition with the modulation of beta-amyloid aggregation. nih.gov The development of such MTDLs from the this compound core could offer new therapeutic strategies for a range of challenging medical conditions.

Development of Advanced Enantioselective Synthetic Strategies

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of efficient and highly stereoselective synthetic methods for producing enantiomerically pure this compound and its derivatives is of paramount importance. While various methods for the synthesis of azetidines have been reported, including cycloadditions and cyclizations, challenges in achieving high enantioselectivity for 3-substituted azetidines remain. medwinpublishers.comresearchgate.net

Recent advancements in catalysis offer promising avenues for the enantioselective synthesis of functionalized azetidines. For example, copper-catalyzed boryl allylation of azetines has been shown to produce chiral 2,3-disubstituted azetidines with high efficiency and stereoselectivity. nih.gov Such strategies could be adapted for the synthesis of this compound precursors. Another approach involves the kinetic resolution of racemic intermediates. For instance, the enzymatic resolution of racemic ethyl N-acetyl-3,4-dichloro-phenylalaninate using Subtilisin A has been successfully employed to produce the (S)-enantiomer of 3,4-dichloro-phenylalanine with high enantiomeric purity. capes.gov.br

Future efforts in this domain will likely concentrate on the development of novel chiral catalysts and organocatalytic methods specifically tailored for the asymmetric synthesis of 3-aryl-azetidines. rsc.org The goal is to establish scalable and versatile synthetic routes that provide access to both enantiomers of this compound, enabling a thorough investigation of their stereospecific biological activities.

Elucidation of Underexplored Biological Mechanisms

While some biological activities of azetidine (B1206935) derivatives have been identified, the full spectrum of their molecular interactions and mechanisms of action remains largely unexplored. researchgate.net For example, certain azetidine derivatives have been shown to act as dopamine antagonists and GABA uptake inhibitors. researchgate.netnih.gov Specifically, 3-aryl-3-arylmethoxyazetidines have been identified as high-affinity ligands for monoamine transporters, indicating their potential to modulate neurotransmitter systems. nih.gov

The this compound scaffold, in particular, warrants further investigation to uncover novel biological targets and pathways. The dichlorophenyl substitution can influence the compound's electronic properties and lipophilicity, potentially leading to interactions with a diverse range of biological macromolecules. ontosight.ai Future research should aim to move beyond initial screening and delve into the specific molecular mechanisms underlying the observed biological effects.

This could involve a variety of experimental approaches, including:

Target identification studies: Utilizing techniques such as affinity chromatography and chemical proteomics to identify the specific protein targets of this compound and its analogs.

Pathway analysis: Employing systems biology approaches to understand how these compounds affect cellular signaling pathways.

In vivo studies: Using animal models to investigate the physiological and behavioral effects of these compounds and to correlate them with their molecular mechanisms of action.

A deeper understanding of the biological mechanisms of this compound will be crucial for the rational design of more potent and selective therapeutic agents.

Application of Advanced Computational Methodologies for Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new drug candidates. researchgate.net For this compound research, advanced computational methodologies can be applied at various stages, from initial hit identification to lead optimization.

Key applications of computational modeling include:

Molecular Docking: Predicting the binding modes and affinities of this compound derivatives to specific protein targets. This can help in understanding structure-activity relationships (SAR) and in prioritizing compounds for synthesis and biological testing. researchgate.net

Quantum Chemical Methods: Studying the electronic and thermodynamic properties of the molecule to understand its chemical behavior and reactivity. researchgate.net

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-protein complex over time to assess the stability of the interaction and to identify key residues involved in binding. researchgate.net

In Silico ADME/Tox Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity properties of new derivatives to identify potential liabilities early in the drug discovery process. acs.org

Recent studies have demonstrated the power of computational modeling in guiding the synthesis of azetidines and in predicting their biological activity. mit.edu For instance, computational models have been used to predict which combinations of reactants will successfully form azetidines, expanding the accessible chemical space for this class of compounds. mit.edu The application of these advanced computational methods will undoubtedly accelerate the discovery and development of novel therapeutic agents based on the this compound scaffold.

Exploration of New Azetidine-Containing Scaffolds for Chemical Biology

The azetidine ring is a versatile scaffold that can be incorporated into a wide variety of molecular architectures to create novel chemical probes and drug candidates. nih.govsciencedaily.com The development of new azetidine-containing scaffolds is a key area of research in chemical biology, with the goal of exploring new chemical space and identifying compounds with unique biological activities. acs.org

The this compound core can be used as a building block for the synthesis of more complex molecular frameworks, such as spirocyclic and fused bicyclic systems. nih.govsciencedaily.com These conformationally constrained scaffolds can offer improved selectivity and metabolic stability compared to their more flexible counterparts. For example, spirocyclic azetidines have been synthesized and evaluated for their potential in developing CNS-focused compound libraries. nih.gov

Future research in this area will likely involve the design and synthesis of diverse libraries of compounds based on novel azetidine-containing scaffolds. These libraries can then be screened against a wide range of biological targets to identify new hits for drug discovery and to develop chemical probes for studying biological processes. The exploration of new azetidine-containing scaffolds derived from this compound holds significant promise for advancing the field of chemical biology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3,4-dichlorophenyl)azetidine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling 3,4-dichlorophenyl precursors (e.g., 3,4-dichlorobenzyl chloride) with azetidine under basic conditions. Sodium hydride or potassium carbonate in aprotic solvents (e.g., DMF or THF) at room or elevated temperatures improves nucleophilic substitution efficiency . For industrial scalability, continuous flow processes and automated reactors enhance reproducibility and yield . Reaction optimization should prioritize controlling stoichiometry, solvent polarity, and temperature to minimize side products like N-oxides or reduced derivatives .

Q. How can structural characterization of this compound be performed to confirm its purity and configuration?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify aromatic protons (δ 6.8–7.5 ppm) and azetidine ring signals (δ 3.0–4.0 ppm). Compare with reference data from analogs like 3-(4-chlorophenoxy)azetidine hydrochloride, where chlorine substituents induce distinct deshielding effects . High-resolution mass spectrometry (HRMS) and HPLC (C18 column, acetonitrile/water mobile phase) validate molecular weight and purity (>95%) . X-ray crystallography may resolve stereochemistry if crystalline derivatives are synthesized .

Q. What in vitro assays are suitable for preliminary screening of biological activity in this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s potential interaction with ATP-binding pockets. Use fluorescence-based or colorimetric readouts (e.g., ADP-Glo™ kinase assay). For cytotoxicity screening, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), noting IC₅₀ values. Chlorine atoms enhance lipophilicity, improving membrane permeability, so include logP calculations (predicted ~2.5) to correlate with bioactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced pharmacological properties?

- Methodological Answer : Systematically modify substituents:

- Electron-withdrawing groups : Replace chlorine with trifluoromethyl (-CF₃) to boost metabolic stability .

- Azetidine ring expansion : Compare with pyrrolidine analogs to assess steric effects on target binding .

Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., COX-2 for anti-inflammatory activity). Validate with surface plasmon resonance (SPR) to measure binding affinity (KD) .

Q. How can conflicting data on synthetic yields or bioactivity be resolved in studies of this compound derivatives?

- Methodological Answer : Conduct meta-analysis of published protocols to identify critical variables (e.g., solvent purity, catalyst loading). For bioactivity discrepancies, perform dose-response validation across multiple cell lines and controls. Use HPLC-MS to detect trace impurities (e.g., dichlorophenyl byproducts) that may skew results . Comparative studies with fluorine-substituted analogs (e.g., 3-(3,4-difluorophenyl)azetidine) can isolate electronic vs. steric contributions .

Q. What advanced analytical techniques are recommended for validating degradation pathways under physiological conditions?

- Methodological Answer : Simulate physiological stability using:

- LC-MS/MS to monitor hydrolytic degradation in PBS (pH 7.4) at 37°C.

- Forced degradation studies : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions, identifying major degradation products (e.g., azetidine ring-opening) .

- Cryo-electron microscopy can visualize interactions with serum proteins that influence pharmacokinetics .

Q. How does the steric and electronic profile of this compound compare to its fluorinated or methylated analogs?

- Methodological Answer :

| Substituent | Electronic Effect | Lipophilicity (LogP) | Bioactivity Trend |

|---|---|---|---|

| -Cl (3,4-diCl) | Strong -I, weak +M | ~2.7 | High cytotoxicity |

| -F (3,4-diF) | Moderate -I | ~2.2 | Improved selectivity |

| -CH₃ (3,4-diCH₃) | +I, +M | ~3.1 | Reduced potency |

| Computational models (Gaussian 09) calculate Mulliken charges to quantify electron distribution. In vitro permeability assays (Caco-2 monolayers) correlate substituent effects with absorption . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.